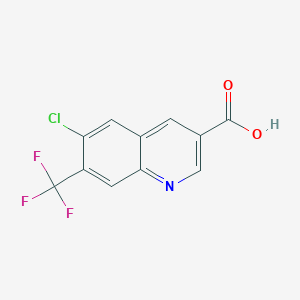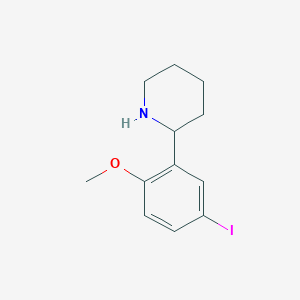
3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen used primarily in topical formulations. It is commonly applied in a 1% cream for the treatment of vaginal atrophy in women. Promestriene is unique in that it does not convert into estradiol in the body, resulting in minimal systemic estrogenic effects .
准备方法
Synthetic Routes and Reaction Conditions: Promestriene is synthesized through the etherification of estradiol. The process involves the reaction of estradiol with propyl and methyl groups to form the 3-propyl and 17β-methyl diether. The reaction typically requires anhydrous conditions and the presence of a strong base to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of promestriene involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
化学反应分析
Types of Reactions: Promestriene undergoes various chemical reactions, including:
Oxidation: Promestriene can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert promestriene into its corresponding alcohols.
Substitution: Promestriene can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Promestriene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of etherification and estrogenic activity.
Biology: Investigated for its effects on cellular proliferation and gene expression in estrogen-responsive tissues.
Medicine: Applied topically to treat vaginal atrophy and to promote wound healing following vulvovaginal surgery or trauma.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use .
作用机制
Promestriene is compared with other synthetic estrogens such as conjugated equine estrogens and estradiol. Unlike these compounds, promestriene has minimal systemic absorption, making it a safer option for patients who require localized estrogen therapy without systemic effects .
相似化合物的比较
- Conjugated equine estrogens
- Estradiol
- Ethinylestradiol
- Mestranol
Promestriene’s unique property of minimal systemic absorption sets it apart from other estrogens, making it particularly useful in treating conditions like vaginal atrophy without significant systemic side effects .
属性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
(13S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI 键 |
IUWKNLFTJBHTSD-BLJKDTPWSA-N |
手性 SMILES |
CCCOC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4OC)C |
规范 SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


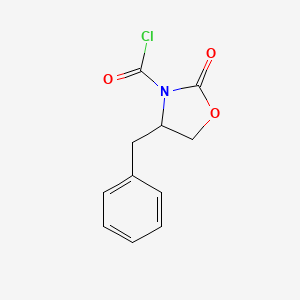
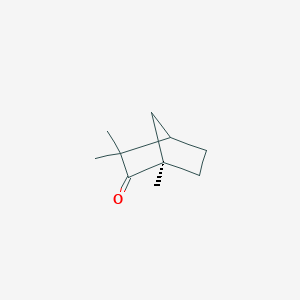

![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)

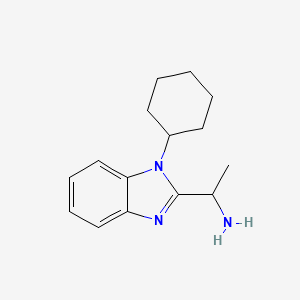
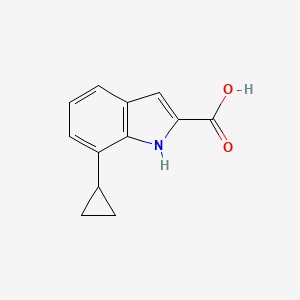
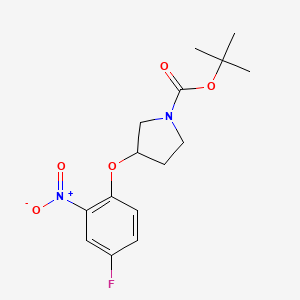
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
